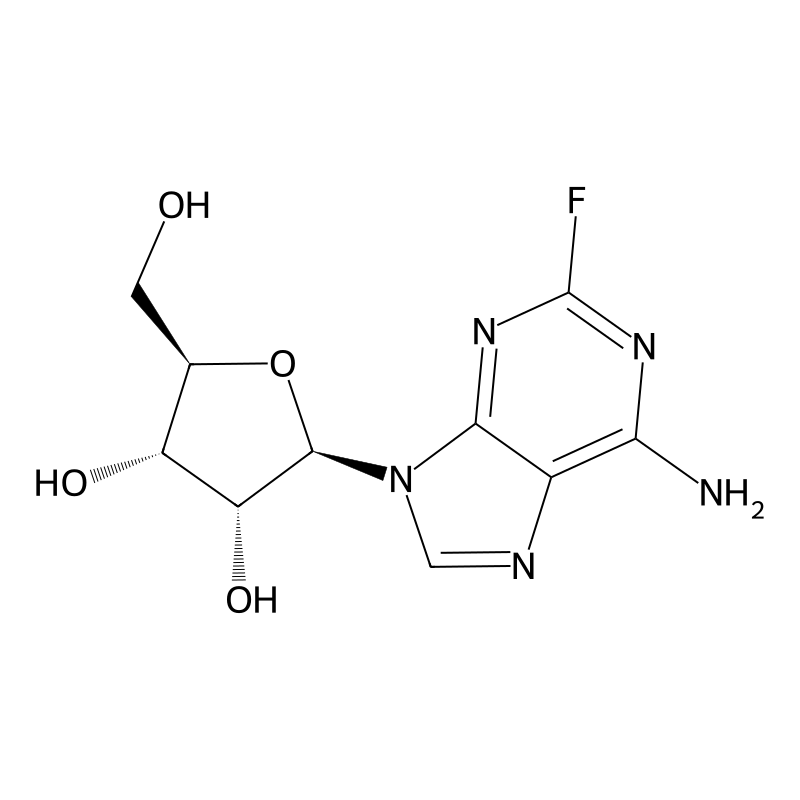

2-Fluoroadenosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

2-Fluoroadenosine (CAS 146-78-1) is a synthetically modified purine nucleoside characterized by a fluorine atom at the 2-position of the adenine ring. This specific halogenation imparts profound resistance to adenosine deaminase (ADA), preventing the rapid metabolic degradation that typically neutralizes natural adenosine. In procurement and industrial contexts, 2-fluoroadenosine serves as a critical, stable precursor for the synthesis of advanced antimetabolite active pharmaceutical ingredients (APIs), such as fludarabine and investigational reverse transcriptase inhibitors. Furthermore, its potent, ADA-independent cytotoxicity makes it a highly reliable positive control and biochemical probe for evaluating nucleoside transport, apoptosis, and cellular signaling in unpurified biological matrices [1].

Substituting 2-fluoroadenosine with unhalogenated adenosine or alternative analogs like 2-chloroadenosine fundamentally compromises assay integrity and synthetic workflows. Natural adenosine is rapidly deaminated by ADA in whole blood and cell cultures, exhibiting a half-life of less than one minute, which renders it functionally inactive in complex matrices without the co-administration of metabolic inhibitors [1]. While 2-chloroadenosine offers some enzymatic resistance, it presents a different cytotoxicity profile and steric footprint, making it an unsuitable precursor for APIs that specifically require the 2-fluoro pharmacophore for target binding and clinical efficacy. For API manufacturing, attempting late-stage chemical fluorination of complex nucleosides instead of procuring pre-fluorinated 2-fluoroadenosine often results in drastic yield losses and requires extensive protection-deprotection steps [2].

References

- [1] Agarwal, K. C., et al. 'Potentiation of the antiplatelet action of adenosine in whole blood by dipyridamole or dilazep and the cAMP phosphodiesterase inhibitor, RA 233.' The Journal of Pharmacology and Experimental Therapeutics (1989).

- [2] Kirk, K. L. 'Synthesis of Fluorinated Neurotransmitter Analogues.' World Scientific Publishing (2008).

Whole-Blood Efficacy and Resistance to Enzymatic Degradation

In unpurified biological matrices, the 2-fluoro substitution prevents enzymatic deamination. When tested for the inhibition of ADP-induced human platelet aggregation in whole blood, 2-fluoroadenosine demonstrated an IC50 of 12 µM. In stark contrast, natural adenosine failed to inhibit aggregation even at concentrations up to 50 µM due to its rapid metabolism (half-life < 1 minute) [1].

| Evidence Dimension | Inhibition of ADP-induced platelet aggregation in whole blood (IC50) |

| Target Compound Data | 12 µM |

| Comparator Or Baseline | Adenosine: Inactive at 10-50 µM (rapidly metabolized) |

| Quantified Difference | 2-Fluoroadenosine achieves functional efficacy (12 µM IC50) where adenosine completely fails. |

| Conditions | Whole blood matrix, ADP-induced aggregation without ADA inhibitors |

Essential for researchers and assay developers requiring a stable nucleoside probe that remains active in enzyme-rich biological fluids.

Baseline Cytotoxicity for Antimetabolite Screening

2-Fluoroadenosine functions as a highly potent cytotoxic agent, making it an ideal reference standard. In comparative cell growth inhibition evaluations, 2-fluoroadenosine exhibited a 50% growth inhibition concentration of 1.18 µM. Conversely, the cyclopentanyl nucleoside analog Neplanocin A (NPA) showed no cytotoxicity up to 200 µM under the same assay conditions[1].

| Evidence Dimension | Cell growth inhibition (50% effective concentration) |

| Target Compound Data | 1.18 µM |

| Comparator Or Baseline | Neplanocin A (NPA): >200 µM |

| Quantified Difference | >160-fold higher cytotoxic potency for 2-fluoroadenosine. |

| Conditions | In vitro cytotoxicity and cell growth inhibition screening |

Provides a reliable, highly potent positive control for validating cytotoxicity assays and evaluating new nucleoside-based chemotherapeutics.

Precursor Suitability for Biocatalytic API Synthesis

Procuring 2-fluoroadenosine as a pre-fluorinated scaffold circumvents the severe limitations of late-stage chemical fluorination. Direct radiofluorination or chemical fluorination of intact purine nucleosides often fails or yields negligible recoveries (e.g., ~1% radiochemical yield for direct adenosine fluorination) due to the lability of the purine ring and the need for complex protecting groups [1]. By utilizing 2-fluoroadenosine in enzymatic transglycosylation processes, manufacturers can achieve highly efficient, stereoselective synthesis of therapeutic nucleosides like fludarabine precursors without harsh fluorination steps [2].

| Evidence Dimension | Synthetic viability for 2-fluoropurine APIs |

| Target Compound Data | Direct, high-efficiency biocatalytic substrate |

| Comparator Or Baseline | Late-stage chemical fluorination of adenosine: ~1% yield |

| Quantified Difference | Bypasses multi-step protection/deprotection and extremely low-yield (<5%) late-stage fluorination. |

| Conditions | Industrial or laboratory synthesis of fluorinated nucleoside APIs |

Dramatically reduces synthetic complexity and manufacturing costs for producing 2-fluorinated antimetabolite drugs.

Precursor for Fluorinated Antimetabolite APIs

Directly leverages its pre-fluorinated purine ring for the high-yield biocatalytic or chemical synthesis of drugs like fludarabine and investigational nucleoside reverse transcriptase inhibitors, avoiding low-yield late-stage fluorination [1].

Stable Probe for Whole-Blood and Plasma Assays

Utilized in platelet aggregation and nucleoside transport studies where natural adenosine is rapidly degraded by ADA, ensuring reliable, enzyme-independent data collection [2].

Positive Control in Cytotoxicity Screening

Applied as a highly potent, standardized cytotoxic agent (IC50 ~ 1.18 µM) to validate cell viability assays and benchmark novel chemotherapeutic nucleoside analogs [3].

References

- [1] Fernández-Lucas, J., et al. 'Enzymatic Synthesis of Therapeutic Nucleosides using a Highly Versatile Purine Nucleoside 2'-DeoxyribosylTransferase.' Advanced Synthesis & Catalysis (2018).

- [2] Agarwal, K. C., et al. 'Potentiation of the antiplatelet action of adenosine in whole blood by dipyridamole or dilazep and the cAMP phosphodiesterase inhibitor, RA 233.' The Journal of Pharmacology and Experimental Therapeutics (1989).

- [3] BioCrick Product Data Sheet: 2-Fluoroadenosine (CAS 146-78-1).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant